Cas no 155976-13-9 ((S)-Butoxycarbonylamino-cyclopropyl-acetic acid)
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid
- BOC-(2S)-GLY(2-CYCLOPROPYL)
- (S)-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID
- (S)-TERT-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID
- (S)-Amino(cyclopropyl)acetic acid, N-BOC protected
- L-Cyclopropylglycine, N-BOC protected
- N-tert-Butoxycarbonyl-L-cyclopropylglycine
- Boc-(S)-2-Cyclopropylglycine
- Boc-Cyclopropylglycine
- Boc-L-cyclopropylglycine
- (2S)-cyclopropyl ({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethanoic acid
- (R)-2-(N-tert-butoxycarbonylamino)-2-cyclopropylacetic acid
- Boc-L-Cyclopropylgly
- Boc-(S)-amino-cyclopropyl-acetic acid
- Boc-(S)-cyclopropylglycine
- (S)-(Boc-amino)-cyclopropylacetic acid
- (S)-2-(tert-Butoxycarbonylamino)-2-cyclopropylacetic acid
- (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected
- (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- [(tert-butoxycarbonyl)amino](cyclopropyl)acetic acid
- Boc-L-Cyclopropyl glyc
- DS-13297
- AS-813/43499841
- Boc-L-cyclopropylglycine, >=95%
- {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
- (2S)-[(tert-butoxycarbonyl)amino](cyclopropyl)ethanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid
- MFCD06659132
- AKOS005264759
- (2S)-2-[(tert-Butoxycarbonyl)amino]-2-cyclopropylethanoic acid
- PD196045
- 2-(tert-butoxycarbonylamino)-2-cyclopropyl-acetic acid
- N-(tert-Butoxycarbonyl)-L-cyclopropylglycine
- Boc-Gly(cPropyl)-OH
- QFVJNEASAAJIDF-ZETCQYMHSA-N
- DTXSID10935334
- A809705
- B6088
- 155976-13-9
- J-009265
- Cyclopropaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaS)-
- HY-60264
- EN300-6472418
- CS-D0074
- SCHEMBL1273387
- (S)-[(TERT-BUTOXYCARBONYL)AMINO](CYCLOPROPYL)ACETIC ACID
- (S)-Butoxycarbonylamino-cyclopropyl-acetic acid
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- MDL: MFCD06659132
- Inchi: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChI Key: QFVJNEASAAJIDF-ZETCQYMHSA-N
- SMILES: O(C(C)(C)C)C(N[C@H](C(=O)O)C1CC1)=O
Computed Properties
- Exact Mass: 215.11600
- Monoisotopic Mass: 215.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 364.7±25.0 °C at 760 mmHg
- Flash Point: 174.4±23.2 °C
- PSA: 75.63000
- LogP: 1.76520
- Optical Activity: [α]/D +38±2.0°, c = 1% in ethanol
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:2-8°C
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0141-1g |
(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 97% | 1g |
491.86CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0141-5g |
(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 97% | 5g |
2035.3CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0141-25g |
(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 97% | 25g |
6105.91CNY | 2021-07-19 | |
| Chemenu | CM100678-50g |
BOC-L-Cyclopropylglycine |
155976-13-9 | 95%+ | 50g |
$920 | 2021-08-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6088-1G |
N-(tert-Butoxycarbonyl)-L-cyclopropylglycine |
155976-13-9 | >98.0%(T)(HPLC) | 1g |
¥410.00 | 2024-04-17 | |
| ChemScence | CS-D0074-1g |
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 1g |
$52.0 | 2022-04-27 | ||
| ChemScence | CS-D0074-5g |
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 5g |
$223.0 | 2022-04-27 | ||
| ChemScence | CS-D0074-10g |
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 10g |
$391.0 | 2022-04-27 | ||
| ChemScence | CS-D0074-25g |
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |
155976-13-9 | 25g |
$668.0 | 2022-04-27 | ||
| TRC | B646245-0.25g |
N-Boc-2-cyclopropyl-L-glycine |
155976-13-9 | 0.25g |
$ 90.00 | 2022-06-07 |
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Suppliers
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (S)-Butoxycarbonylamino-cyclopropyl-acetic acid
Introduction to (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9)
(S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as (S)-BOC-amino-cyclopropyl-acetic acid, is a derivative of cyclopropylacetic acid with a BOC (tert-butoxycarbonyl) protecting group attached to the amino group. The BOC protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the desired stereochemistry and functional group integrity.
The chiral nature of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of chiral drugs. Chiral drugs often exhibit different biological activities depending on their stereochemistry, and the ability to synthesize them with high enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing side effects.
Recent studies have highlighted the importance of cyclopropyl moieties in drug design. The cyclopropyl ring, due to its strained structure, can influence the conformational flexibility and binding properties of molecules. This has led to the exploration of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid as a building block for novel drug candidates, particularly in areas such as cancer therapy, neurodegenerative diseases, and infectious diseases.
In the context of peptide synthesis, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid serves as a versatile intermediate. The BOC protecting group can be selectively removed under mild conditions, allowing for further functionalization or coupling reactions. This makes it an attractive choice for researchers aiming to synthesize complex peptides with specific biological activities.
The stability and solubility of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid are also noteworthy. The compound is stable under a wide range of conditions, making it suitable for various synthetic protocols. Additionally, its solubility in common organic solvents facilitates its use in solution-phase synthesis, which is often preferred for large-scale production.
From a pharmacological perspective, the cyclopropyl moiety in (S)-Butoxycarbonylamino-cyclopropyl-acetic acid can enhance the lipophilicity of molecules, potentially improving their cell membrane permeability and bioavailability. This is particularly important for drugs that need to cross biological barriers to reach their target sites.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular dynamics and interactions involving (S)-Butoxycarbonylamino-cyclopropyl-acetic acid. Molecular dynamics simulations have provided insights into how the cyclopropyl ring influences the conformational preferences and binding modes of this compound with various biological targets. These studies have paved the way for rational drug design strategies that leverage the unique properties of this chiral building block.
In conclusion, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its chiral nature, stability, solubility, and pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing drug discovery and development.
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